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molecular formula C10H10N2O B2759489 4-(4-methoxyphenyl)-1H-pyrazole CAS No. 111016-45-6

4-(4-methoxyphenyl)-1H-pyrazole

Cat. No. B2759489
M. Wt: 174.203
InChI Key: ULHLFXBETPFBLH-UHFFFAOYSA-N
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Patent
US08343990B2

Procedure details

The (4-methoxyphenyl)malonaldehyde (1.5 g, 8.42 mmol) was dissolved in ethanol (10 mL), followed by addition of hydrazine (540 mg g, 16.8 mmol). The pale yellow solution was heated in a microwave sealed tube at 110° C. overnight. Large amount of white crystalline solid formed. The reaction mixture was cooled to 0° C. The white solid was collected by filtration and was washed with 5 mL of ice-cold ethanol to give the desired product, which was further dried under high vacuum pump.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH:12]=O)[CH:10]=O)=[CH:5][CH:4]=1.[NH2:14][NH2:15]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:12]=[N:14][NH:15][CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C=O)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
540 mg
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The pale yellow solution was heated in a microwave
CUSTOM
Type
CUSTOM
Details
sealed tube at 110° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Large amount of white crystalline solid formed
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration
WASH
Type
WASH
Details
was washed with 5 mL of ice-cold ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=NNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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